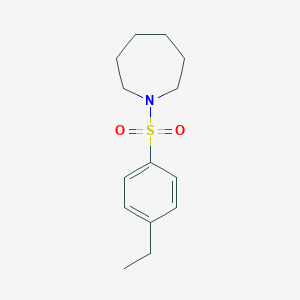
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide, also known as BDBES, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound belongs to the family of sulfonamide derivatives and is widely used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide is primarily based on its ability to inhibit the activity of carbonic anhydrase enzymes. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for maintaining the acid-base balance in the body. By inhibiting the activity of carbonic anhydrase enzymes, 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide can also reduce the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the reduction of bicarbonate ion production, and the suppression of prostaglandin production. These effects can have significant implications for the treatment of various medical conditions, including inflammation, osteoporosis, and glaucoma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide in lab experiments is its relatively simple synthesis process, which allows for large-scale production. 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide is also stable under a wide range of conditions, making it an ideal reagent for various applications. However, one of the limitations of using 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for the use of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide in scientific research. One possible direction is the development of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide-based drugs for the treatment of various medical conditions, including inflammation, osteoporosis, and glaucoma. Another potential direction is the investigation of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide as a potential anticancer agent, as recent studies have suggested that 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide may exhibit antiproliferative activity against certain cancer cell lines. Additionally, the use of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide in the development of new diagnostic tools and imaging agents is also an area of active research.
Méthodes De Synthèse
The synthesis of 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide is a multistep process that involves the reaction of 5-bromo-2-nitrobenzoic acid with ethyl alcohol and sodium ethoxide to form the corresponding ethyl ester. The ester is then reacted with diethylamine and sulfuric acid to produce 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide. The overall synthesis process is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase enzymes, which are involved in many physiological processes, including acid-base balance, respiration, and bone resorption. 5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide has also been investigated for its potential as an anti-inflammatory agent, with promising results.
Propriétés
Nom du produit |
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H18BrNO3S |
Poids moléculaire |
336.25 g/mol |
Nom IUPAC |
5-bromo-2-ethoxy-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-4-14(5-2)18(15,16)12-9-10(13)7-8-11(12)17-6-3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
FBWZDHDLIPNSMK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)OCC |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272227.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)








![1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)
![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)